5-Methyl-2'-deoxycytidine (5-MedC) is a modified nucleoside found in DNA. It is formed by the enzymatic methylation of cytosine residues, primarily at CpG dinucleotides. [] This methylation is a fundamental epigenetic modification that plays a crucial role in regulating gene expression in eukaryotes. [] 5-MedC is involved in various cellular processes, including embryonic development, X-chromosome inactivation, and genomic imprinting. []
Alterations in 5-MedC patterns are implicated in disease development, including cancer. [] Tumor cells often exhibit lower overall 5-MedC content (hypomethylation) compared to normal tissues, while some genes and chromosomal regions may display increased methylation (hypermethylation). [] This disruption underscores the significance of 5-MedC in maintaining normal cellular function and its potential as a biomarker for disease diagnosis and monitoring.
5-Methyl-2'-deoxycytidine is primarily found in the DNA of mammals and is formed through the action of DNA methyltransferases, which catalyze the transfer of a methyl group from S-adenosylmethionine to the cytosine base at CpG dinucleotides. This modification is pivotal for maintaining genomic stability and regulating transcriptional activity.
The synthesis of 5-methyl-2'-deoxycytidine can be achieved through various methods, including:
5-Methyl-2'-deoxycytidine has a molecular formula of C_10H_13N_3O_4 and a molecular weight of approximately 241.23 g/mol. The structure consists of:
5-Methyl-2'-deoxycytidine participates in several important chemical reactions:
The mechanism by which 5-methyl-2'-deoxycytidine exerts its effects primarily involves its role in epigenetic regulation:
The hydrophobic nature imparted by the methyl group affects duplex stability, increasing melting temperatures (T_m) by approximately 1.3 °C per substitution .
5-Methyl-2'-deoxycytidine has several significant applications in scientific research and medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2